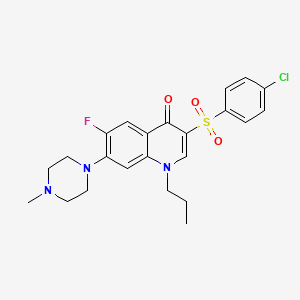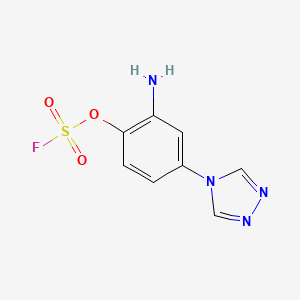
4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C8H7FN4O3S and its molecular weight is 258.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystal Engineering and Intermolecular Interactions
Research on biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, has highlighted their significance in crystal engineering. Studies have shown the presence of various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, in these crystal structures. These findings are crucial for understanding the physical and chemical properties and potential biological activity of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Synthesis and Evaluation of Biological Activities
The synthesis of new compounds with potential biological activity, like derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion, has been a focus area. These compounds demonstrate varying degrees of biological activities, including diuretic effects, which are influenced by the nature of substituents in their structure (Kravchenko, 2018).
3. Corrosion Inhibition
4-Amino-1,2,4-triazole derivatives have been studied for their potential as corrosion inhibitors. Research indicates that compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole significantly inhibit acidic corrosion in mild steel. This application is valuable in industries where corrosion resistance is critical (Bentiss et al., 2009).
4. Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives have shown promise in antimicrobial and antifungal applications. For example, fluorophenyl-containing 1,2,4-triazoles exhibit significant antimicrobial and antifungal effects, indicating their potential in developing new antimicrobial agents (Бігдан, 2021).
5. Analgesic Potential
The analgesic potential of triazole derivatives has been explored, with some compounds showing significant effectiveness in in vivo analgesic assays. This research opens avenues for new pain management therapies (Zaheer et al., 2021).
6. Synthesis and Antimicrobial Studies
Novel 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, revealing that some possess good or moderate activities against test microorganisms. This is relevant for pharmaceutical applications targeting microbial infections (Bektaş et al., 2007).
7. Microwave-Assisted Synthesis and Structural Studies
Studies involving microwave-assisted synthesis of 1,2,4-triazole derivatives have provided insights into the structural and energetic aspects of these compounds. This research aids in understanding the chemical properties and potential applications of 1,2,4-triazoles (Moreno-Fuquen et al., 2019).
Future Directions
Properties
IUPAC Name |
4-(3-amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O3S/c9-17(14,15)16-8-2-1-6(3-7(8)10)13-4-11-12-5-13/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDYPOHXLOUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)
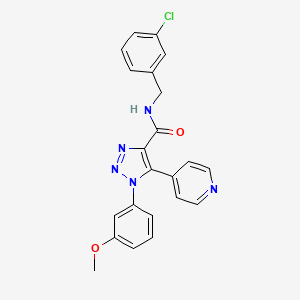
![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)


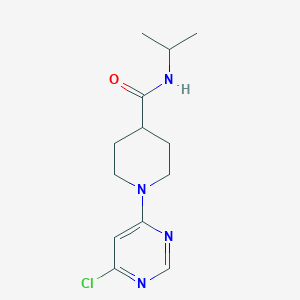
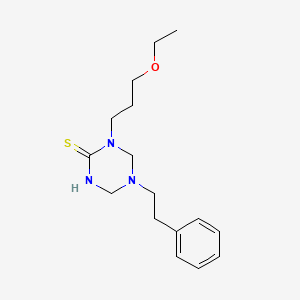

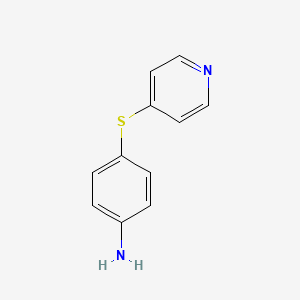
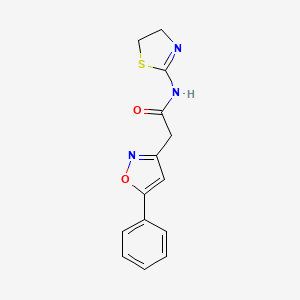

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)
![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)
